molecular formula C8H11NO3S2 B11501027 2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine

Cat. No.: B11501027
M. Wt: 233.3 g/mol
InChI Key: PKUYYQXCKABMLT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine is an organic compound that features a furan ring, a thiazolidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine typically involves the reaction of furan derivatives with thiazolidine and methylsulfonyl reagents. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a cyclization reaction with a thiazolidine derivative in the presence of a methylsulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine compounds.

Scientific Research Applications

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the thiazolidine ring can form hydrogen bonds with biological molecules. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1,3-thiazolidine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    3-(Methylsulfonyl)-1,3-thiazolidine: Lacks the furan ring, affecting its biological activity and applications.

    2-(Furan-2-yl)-3-(methylthio)-1,3-thiazolidine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical behavior.

Uniqueness

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine is unique due to the presence of both the furan and thiazolidine rings, along with the methylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-methylsulfonyl-1,3-thiazolidine

InChI

InChI=1S/C8H11NO3S2/c1-14(10,11)9-4-6-13-8(9)7-3-2-5-12-7/h2-3,5,8H,4,6H2,1H3

InChI Key

PKUYYQXCKABMLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCSC1C2=CC=CO2

Origin of Product

United States

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